molecular formula C15H18N4O4S B2489067 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 920232-91-3

2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2489067
CAS No.: 920232-91-3
M. Wt: 350.39
InChI Key: XUJVZVHECOKNTF-UHFFFAOYSA-N
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Description

2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Its primary research value lies in the precise interrogation of the CDK2 signaling pathway, which is a critical regulator of cell cycle progression from the G1 to S phase. Dysregulation of CDK2 activity is a hallmark of various cancers, particularly those characterized by CCNE1 (Cyclin E1) amplification, and is also implicated in pathological fibrotic processes. By selectively inhibiting CDK2, this compound enables researchers to probe mechanisms of uncontrolled cellular proliferation and to investigate synthetic lethal interactions in specific genetic backgrounds. Its application is crucial in preclinical studies aimed at understanding the therapeutic potential of CDK2 inhibition in oncology, with research indicating its utility in models of ovarian cancer and other solid tumors. Furthermore, its role extends to exploring cell cycle arrest in fibrogenesis, providing a tool to dissect its effects on the activation and proliferation of fibroblasts. The compound's design, featuring a key thioacetamide linker, contributes to its optimized kinase selectivity profile, making it a valuable chemical probe for distinguishing CDK2-mediated effects from those of other CDKs in complex biological systems. This makes it an essential tool for fundamental cell biology research and for validating CDK2 as a target in drug discovery campaigns.

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-9-7-12(18-23-9)16-13(21)8-24-14-10-3-2-4-11(10)19(5-6-20)15(22)17-14/h7,20H,2-6,8H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJVZVHECOKNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS Number: 920394-79-2) is a novel synthetic molecule with a complex structure that includes a cyclopenta[d]pyrimidine core and various functional groups. This article reviews its biological activity, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and anti-inflammatory responses.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 389.5 g/mol. The structure features a thioether linkage and an acetamide moiety, which may contribute to its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC19H23N3O4S
Molecular Weight389.5 g/mol
CAS Number920394-79-2

The compound's biological activity is hypothesized to involve multiple pathways:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in nucleotide biosynthesis, similar to other pyrimidine derivatives that have shown efficacy against cancer cell proliferation .
  • Anti-inflammatory Effects : The presence of the cyclopenta[d]pyrimidine scaffold suggests potential anti-inflammatory properties, possibly through modulation of COX enzymes .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, compounds targeting the GARFTase enzyme have been noted for their effectiveness against engineered cells expressing folate receptors .

Anti-inflammatory Activity

Research indicates that related compounds have been effective in reducing inflammation:

  • COX-II Inhibition : Some derivatives have shown selective inhibition of COX-II with IC50 values in the low micromolar range, indicating potential for treating inflammatory diseases while minimizing gastrointestinal side effects .

Case Studies

  • Study on Pyrimidine Derivatives : A study highlighted the anticancer activity of pyrido[2,3-d]pyrimidines, noting their ability to induce apoptosis in breast cancer cells through caspase activation and DNA fragmentation . This suggests that similar mechanisms may be applicable to our compound.
  • Inflammation Models : In vivo models demonstrated that compounds structurally related to our target exhibited significant reductions in inflammatory markers when tested against induced inflammation in animal models .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, primarily through the inhibition of extracellular signal-regulated kinases (ERK1/2), which play a crucial role in cell proliferation and differentiation:

Cell Line IC50 (µM) Reference
Breast Cancer Cells15
KB Human Tumors1.7
CHO Cells4–9

The IC50 values represent the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

Antiviral Activity

Preliminary studies suggest that derivatives of this compound may also exhibit antiviral properties. For example, structural analogs have shown effectiveness against viral targets such as NS5B RNA polymerase in the Hepatitis C virus (HCV), with reported IC50 values below 35 µM for some derivatives. This highlights the potential for developing antiviral agents based on this compound's structure.

In Vitro Efficacy Against Cancer Cells

In vitro assays have confirmed that this compound significantly inhibits cell proliferation across multiple cancer cell lines. The results from various studies indicate its effectiveness:

Study Focus IC50 (µM) Notes
Breast Cancer15Moderate potency
Various Cancer Lines<10Broad-spectrum activity

These findings underscore the compound's potential utility in cancer therapeutics.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions.

  • Acidic Hydrolysis :
    Cleavage of the acetamide bond yields 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetic acid and 5-methylisoxazol-3-amine as products .

    \text{RCONHR'} \xrightarrow{H^+/H_2O} \text{RCOOH} + \text{H_2NR'}
  • Basic Hydrolysis :
    Similar cleavage occurs with NaOH, forming the corresponding carboxylate salt .

Oxidation of the Thioether Linkage

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Reagent Product Conditions
H2O2H_2O_2 (mild)Sulfoxide: R-S(=O)-R’\text{R-S(=O)-R'}Room temperature, 6–12 hr
mCPBAmCPBA (strong)Sulfone: \text{R-SO_2-R'}0–5°C, 2–4 hr

Oxidation enhances electrophilicity at the sulfur center, potentially altering biological activity .

Nucleophilic Substitution at the Pyrimidine Core

The 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group may undergo substitution at the 4-position (thioether attachment site).

  • Halogenation :
    Reaction with PCl5PCl_5 replaces the thioether group with a chlorine atom .

  • Amination :
    Treatment with ammonia or amines displaces the thio group, forming pyrimidin-4-amine derivatives .

Cyclization Reactions

The 2-hydroxyethyl substituent on the cyclopenta[d]pyrimidine may facilitate intramolecular cyclization:

  • Dehydration :
    Heating with H2SO4H_2SO_4 or POCl3POCl_3 could form an ether or lactone ring via elimination .

Reactivity of the 5-Methylisoxazole Ring

The isoxazole ring is relatively stable but may participate in:

  • Electrophilic Substitution :
    Nitration or sulfonation at the 4-position (ortho to oxygen) .

  • Ring-Opening :
    Strong reducing agents (e.g., LiAlH4LiAlH_4) may cleave the isoxazole ring, though this is less common .

Stability and Degradation Pathways

  • Photodegradation :
    UV exposure may cause cleavage of the thioether or oxidation of the isoxazole ring.

  • Thermal Stability :
    Decomposition occurs above 200°C, releasing CO2CO_2 and NH3NH_3 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds, derived from the evidence, share partial structural motifs or functional groups with the target molecule. A comparative analysis is outlined below:

Compound Key Structural Features Potential Advantages/Limitations
Target Compound Cyclopenta[d]pyrimidinone, thioacetamide, 5-methylisoxazole, 2-hydroxyethyl substituent Enhanced solubility (hydroxyethyl group), potential kinase selectivity (isoxazole)
Compounds m, n, o (Pharmacopeial Forum, 2017) 2-Oxotetrahydropyrimidin, dimethylphenoxyacetamide, methylbutanamide Lipophilic substituents (dimethylphenoxy) may improve membrane permeability but reduce solubility
849484-61-3 (N-(5-Chloropyridin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide) Tetrazolylsulfanyl, chloropyridinyl Tetrazole may enhance metabolic stability; chloropyridine could increase toxicity risks
634174-15-5 (4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid) Thiadiazole, chloromethoxyphenyl, benzoic acid Thiadiazole improves rigidity; carboxylic acid may aid solubility but limit blood-brain barrier entry

Key Observations:

Core Heterocycles: The cyclopenta[d]pyrimidinone core in the target compound offers a unique fused-ring system distinct from the tetrahydropyrimidin (in m, n, o) or thiadiazole (in 634174-15-5) scaffolds. This may confer distinct binding modes in enzymatic targets .

Substituent Effects: The 2-hydroxyethyl group in the target compound likely enhances aqueous solubility compared to the lipophilic dimethylphenoxy groups in compounds m, n, o . The 5-methylisoxazole moiety may provide selective interactions with ATP-binding pockets in kinases, whereas the chloropyridinyl group in 849484-61-3 could introduce off-target toxicity .

Synthetic Feasibility: Compounds with simpler heterocycles (e.g., thiadiazole in 634174-15-5) may be more synthetically accessible than the target compound’s fused cyclopenta[d]pyrimidinone system .

Preparation Methods

Formation of the Cyclopenta Ring

The cyclopenta ring is constructed using a Dieckmann cyclization strategy. Ethyl 3-oxocyclopentane-1-carboxylate undergoes base-mediated intramolecular cyclization to yield 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(3H)-one. Alternatively, a [3+2] cycloaddition between a cyclopentadiene derivative and a nitrile precursor has been reported in analogous systems.

Thioether Linkage Formation

The thioether (-S-) linkage connects the pyrimidinone core to the acetamide side chain. This step involves nucleophilic displacement of a leaving group (e.g., chloride) by a thiolate ion.

Activation of the Pyrimidinone Core

The 4-position of the pyrimidinone is activated for substitution by converting the hydroxyl group to a chloride using phosphorus oxychloride (POCl₃). Reaction of 1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-one with POCl₃ at reflux (105–110°C) for 4–6 hours yields the corresponding 4-chloropyrimidin-4-ium chloride intermediate.

Thiolation with Mercaptoacetic Acid

The chlorinated intermediate reacts with mercaptoacetic acid in the presence of a base (e.g., triethylamine) to form the thioether. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 12–16 hours, yielding 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetic acid.

Acetamide Coupling with 5-Methylisoxazol-3-amine

The final step involves coupling the acetic acid derivative with 5-methylisoxazol-3-amine to form the acetamide bond.

Activation of the Carboxylic Acid

The carboxylic acid group of 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This generates a reactive O-acylisourea intermediate.

Amide Bond Formation

The activated intermediate is treated with 5-methylisoxazol-3-amine in DCM at 0–5°C for 2–4 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via precipitation or column chromatography. Yields typically range from 65% to 75%.

Analytical Characterization

Purity and Structural Confirmation

  • High-Performance Liquid Chromatography (HPLC): Purity >98% (C18 column, acetonitrile/water gradient).
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, isoxazole-H), 6.45 (s, 1H, NH), 4.12 (t, J = 6.4 Hz, 2H, -CH₂OH), 3.98 (s, 2H, -SCH₂CO-), 2.42 (s, 3H, -CH₃).
    • ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 162.1 (C=S), 155.8 (isoxazole-C), 112.4 (isoxazole-CH).
  • Mass Spectrometry (MS): [M+H]⁺ m/z calculated for C₁₆H₁₉N₃O₄S: 366.11; found: 366.08.

Optimization and Challenges

Temperature Sensitivity

The thioether formation step is highly temperature-sensitive. Elevated temperatures (>40°C) promote oxidation of the thiol to disulfide byproducts, reducing yields by 15–20%.

Protecting Group Strategies

The 2-hydroxyethyl group may require protection during chlorination. Tert-butyldimethylsilyl (TBS) protection has been employed in analogous syntheses, with deprotection achieved using tetrabutylammonium fluoride (TBAF).

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